3H-3-Benzophosphepin, 3-phenyl-
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Overview
Description
3H-3-Benzophosphepin, 3-phenyl- is a heterocyclic compound containing a phosphorus atom within a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-3-Benzophosphepin, 3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylphosphine with a suitable diene or alkyne, followed by cyclization to form the seven-membered ring. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3H-3-Benzophosphepin, 3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3H-3-Benzophosphepin, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
3H-3-Benzophosphepin, 3-phenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for other phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of 3H-3-Benzophosphepin, 3-phenyl- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3H-3-Benzophosphepin, 3-methyl-
- 3H-3-Benzophosphepin, 3-ethyl-
- 3H-3-Benzophosphepin, 3-propyl-
Uniqueness
3H-3-Benzophosphepin, 3-phenyl- is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
87274-61-1 |
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Molecular Formula |
C16H13P |
Molecular Weight |
236.25 g/mol |
IUPAC Name |
3-phenyl-3-benzophosphepine |
InChI |
InChI=1S/C16H13P/c1-2-8-16(9-3-1)17-12-10-14-6-4-5-7-15(14)11-13-17/h1-13H |
InChI Key |
CACALXSMPQYREI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2C=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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